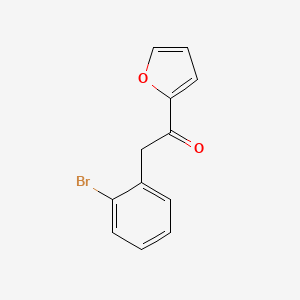

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one

Description

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1343669-33-9) is a brominated aromatic ketone with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.11 g/mol . It features a 2-bromophenyl group attached to an ethanone backbone, which is further substituted with a furan-2-yl moiety. The compound exists as a powder under standard storage conditions (room temperature) and is utilized in organic synthesis and pharmaceutical research due to its reactive ketone and halogen functionalities .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFAVZCGAWIQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:

Bromination of Phenyl Group: The starting material, phenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Furan Ring Formation: The furan ring is synthesized through the cyclization of a suitable precursor, such as 2-furylmethanol, under acidic conditions.

Coupling Reaction: The brominated phenyl group is then coupled with the furan ring through a Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the bromination and coupling reactions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(2-Bromophenyl)-1-(furan-2-yl)ethanoic acid.

Reduction: 2-(2-Bromophenyl)-1-(furan-2-yl)ethanol.

Substitution: 2-(2-Methoxyphenyl)-1-(furan-2-yl)ethan-1-one.

Scientific Research Applications

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one with six analogous compounds, focusing on structural features, synthetic yields, physical properties, and functional applications.

Table 1: Comparative Analysis of Key Compounds

Key Observations

Structural Variations and Reactivity The target compound’s furan-2-yl group provides an electron-rich aromatic system, contrasting with 5k’s triazole-thio-fluoroquinazoline substituent, which introduces hydrogen-bonding capabilities and enhanced biological activity . Replacing the furan with pyrrolidine (in the pyrrolidine derivative) converts the compound into an oil, likely due to reduced crystallinity and increased flexibility .

Synthetic Efficiency

- The pyrrolidine derivative achieves a 97% yield via amide coupling (EDCI/HOBt), highlighting efficient activation compared to the target compound’s unspecified synthetic route .

- 5k ’s lower yield (67%) reflects challenges in assembling its complex triazole-thio-fluoroquinazoline scaffold .

Physical Properties

- The target compound ’s solid-state (powder) contrasts with the pyrrolidine derivative’s oily consistency, underscoring the role of heterocyclic substituents in dictating physical states .

- 5k ’s high melting point (192–193°C) correlates with its rigid, polycyclic structure and intermolecular interactions .

Biological Activity 5k demonstrates antibacterial/antifungal properties, likely due to the fluoroquinazoline moiety’s known bioactivity .

The 2-chloro-4-fluorophenyl analog () illustrates how halogen positioning influences steric hindrance and electronic distribution .

Biological Activity

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one features a furan ring attached to a bromophenyl group, which contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one | E. coli | 64 |

| 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one | S. aureus | 32 |

Case Study : A study conducted by Nivrutti et al. (2024) demonstrated that furan derivatives exhibited superior antibacterial activity compared to traditional antibiotics like streptomycin and tetracycline .

Anticancer Activity

The anticancer potential of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one has been explored through various in vitro studies. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 15 | Inhibition of cell cycle progression |

Research Findings : A study highlighted the efficacy of furan derivatives in suppressing tumor growth by targeting specific oncogenic pathways, showing promising results in preclinical models .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one have also been documented. Compounds with similar scaffolds have been identified as selective COX-2 inhibitors, which play a crucial role in mediating inflammatory responses.

Mechanism : The compound may inhibit COX-2 activity, leading to reduced production of pro-inflammatory prostaglandins.

The biological activity of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on various receptors, altering cellular signaling processes.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one, and what factors influence reaction yields?

The synthesis of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, TiCl₃-mediated reductive coupling has been used to prepare structurally similar furan-containing ketones, yielding ~56% under optimized conditions (PE/DCM solvent system) . Key factors affecting yields include:

- Reagent stoichiometry : Excess acylating agents improve electrophilic substitution on the furan ring.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing intermediates.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like furan ring opening.

Purification via flash chromatography (e.g., PE/EtOAc) is critical to isolate the product from brominated byproducts .

Basic: How can researchers characterize the purity and structural integrity of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one using spectroscopic methods?

- ¹H NMR : Peaks at δ 7.67–7.52 (m, 1H, aromatic), 5.78–5.54 (m, 2H, furan protons), and 2.91–2.73 (m, CH₂) confirm the structure. Discrepancies in integration ratios may indicate impurities .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 265.11 (C₁₂H₉BrO₂) validates the molecular formula .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch) are diagnostic .

Cross-validation with elemental analysis (±0.3% for C, H, Br) ensures purity ≥95% .

Advanced: What challenges are associated with determining the crystal structure of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one, and how can they be addressed?

- Disorder in the bromophenyl group : The bulky bromine atom can cause positional disorder, leading to poor refinement statistics. Mitigate this by collecting high-resolution data (≤0.8 Å) and using restraints in SHELXL .

- Twinned crystals : Twinning, common in halogenated aromatics, requires careful analysis with PLATON’s TWINLAW. The R factor should remain ≤0.05 after detwinning .

- Thermal motion : Low-temperature data collection (e.g., 100 K) reduces thermal displacement artifacts, improving the accuracy of bond-length measurements (mean σ(C–C) = 0.009 Å) .

Advanced: How does the bromophenyl substituent influence the reactivity and electronic properties of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one compared to its analogs?

- Electron-withdrawing effect : The bromine atom deactivates the phenyl ring, reducing electrophilic substitution on the aryl group. This contrasts with methoxy-substituted analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)propan-1-one), where the electron-donating group enhances reactivity .

- Steric hindrance : The ortho-bromine impedes planarization of the ketone moiety, lowering conjugation with the furan ring (UV-Vis λmax shifts by ~15 nm vs. para-substituted analogs) .

- Radical stability : Bromine facilitates homolytic cleavage under photochemical conditions, enabling radical-based C–C bond formation in biocatalytic systems .

Advanced: What strategies can be employed to resolve contradictions in reported biological activity data for 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one?

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Purity verification : Use HPLC-MS to rule out impurities (e.g., dehalogenated byproducts) that may skew bioassays .

- Target specificity profiling : Employ kinome-wide screening to distinguish primary targets from off-target interactions. For example, furan-containing analogs often inhibit cytochrome P450 isoforms, which may confound antiviral or antibacterial assays .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the reactivity of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one in novel reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict regioselectivity in reactions like Suzuki-Miyaura coupling. The bromine atom’s σ-hole can be mapped to identify electrophilic hotspots .

- MD simulations : Simulate solvation effects in DMSO/water mixtures to model nucleophilic attack on the carbonyl group.

- Docking studies : Screen against enzyme active sites (e.g., CYP450) to prioritize synthetic modifications for enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.